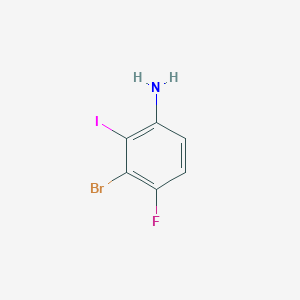

3-Bromo-4-fluoro-2-iodoaniline

Description

Significance of Halogenated Anilines as Versatile Building Blocks

Halogenated anilines are prized in organic chemistry for their role as versatile synthetic intermediates. The presence of halogen atoms on the aniline (B41778) scaffold provides multiple reaction sites that can be selectively functionalized. Aryl halides are crucial precursors for a variety of powerful cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The electron-donating amino group activates the aromatic ring, influencing the regioselectivity of further substitutions, while the halogens themselves can be exploited in numerous transformations. byjus.com

The type of halogen (fluorine, chlorine, bromine, or iodine) dictates the reactivity of the C-X bond, with the bond strength decreasing and reactivity in many cross-coupling reactions increasing down the group. This differential reactivity is a key tool for synthetic chemists, enabling sequential and site-selective modifications of polyhalogenated systems.

Strategic Importance of 3-Bromo-4-fluoro-2-iodoaniline within the Poly-Halogenated Aniline Landscape

Within the diverse family of halogenated anilines, poly-halogenated anilines with a varied substitution pattern, such as this compound, are of particular strategic importance. This specific arrangement of three different halogens offers a rich platform for sequential and regioselective cross-coupling reactions. The distinct reactivities of the carbon-iodine, carbon-bromine, and carbon-fluorine bonds allow for a programmed introduction of different substituents.

The iodine atom is the most reactive towards common palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings, allowing for initial modification at the C-2 position. The less reactive bromine atom at the C-3 position can then be targeted for a subsequent coupling reaction under different conditions. The fluorine atom at the C-4 position is generally the most stable and least reactive in these transformations, often being retained in the final product to modulate its biological or material properties. This hierarchical reactivity makes this compound a potentially powerful linchpin for the convergent synthesis of highly substituted and complex aromatic compounds.

Scope and Research Focus on the Academic Study of this compound

While the specific compound this compound is not extensively documented in readily available scientific literature, its academic interest lies in its potential as a highly functionalized building block. Research in this area would logically focus on several key aspects:

Development of Synthetic Routes: Devising efficient and regioselective methods for the synthesis of this compound would be a primary research objective. This could involve multi-step sequences starting from simpler halogenated anilines, employing techniques such as directed ortho-metalation and selective electrophilic halogenation.

Exploration of Sequential Cross-Coupling Reactions: A significant area of study would be the systematic investigation of sequential cross-coupling reactions. This would involve optimizing conditions to selectively functionalize the C-I, C-Br, and potentially even the C-F bonds in a controlled manner.

Synthesis of Novel Heterocyclic Scaffolds: Given that halogenated anilines are common precursors for heterocyclic compounds, research would likely explore the use of this compound in the synthesis of novel, highly substituted heterocycles with potential applications in medicinal chemistry and materials science.

Due to the limited specific data on this compound, the following sections will draw upon the established chemistry of closely related polyhalogenated anilines to infer its properties and synthetic potential.

Chemical and Physical Properties

| Property | Value (for 2-Bromo-3-fluoro-4-iodoaniline) |

| CAS Number | 1936364-85-0 bldpharm.com |

| Molecular Formula | C₆H₄BrFIN |

| Molecular Weight | 331.91 g/mol |

| Purity | >97% |

Synthesis and Elaboration

The synthesis of a polysubstituted aniline like this compound would require a carefully designed, multi-step synthetic sequence. While a specific literature preparation for this isomer is not apparent, plausible routes can be proposed based on established methodologies for the halogenation of anilines.

One potential strategy would be to start with a commercially available, simpler halogenated aniline and introduce the additional halogens in a regiocontrolled fashion. For instance, one could envision starting with 3-bromo-4-fluoroaniline (B1273062). The introduction of the iodine at the C-2 position (ortho to the amino group and meta to the bromine) would be a key challenge. Directed ortho-metalation, where the amino group (or a protected form) directs lithiation to the adjacent position followed by quenching with an iodine source, could be a viable approach.

Alternatively, electrophilic iodination of a suitably protected 3-bromo-4-fluoroaniline could be explored, although controlling the regioselectivity might be difficult due to the activating and directing effects of the amino and fluoro groups.

Once synthesized, the true synthetic utility of this compound would be realized in its elaboration through sequential cross-coupling reactions. The general hierarchy of reactivity for palladium-catalyzed couplings is C-I > C-Br > C-Cl >> C-F. This allows for a programmed approach to building molecular complexity:

Reaction at the C-I Bond: The most labile carbon-halogen bond is the C-I bond at the 2-position. This position could be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, under relatively mild conditions. This would introduce a first point of diversity.

Reaction at the C-Br Bond: Following the initial coupling at the C-I bond, the bromine atom at the 3-position can be targeted for a second cross-coupling reaction. This would typically require more forcing reaction conditions (e.g., different ligands, higher temperatures) than the initial step, allowing for the introduction of a second, different substituent.

Retention or Late-Stage Modification of the C-F Bond: The C-F bond is generally robust and would likely be retained throughout the synthetic sequence. The presence of fluorine is often desirable in pharmaceutical and agrochemical compounds as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. In some specialized cases, late-stage C-F activation could be envisioned for further functionalization.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFIN |

|---|---|

Molecular Weight |

315.91 g/mol |

IUPAC Name |

3-bromo-4-fluoro-2-iodoaniline |

InChI |

InChI=1S/C6H4BrFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |

InChI Key |

ODWQBNJNANLRGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Fluoro 2 Iodoaniline and Diverse Halogenated Aniline Systems

Direct and Regioselective Halogenation Strategies

Direct halogenation of anilines presents a challenge due to the high reactivity of the amino group, which can lead to multiple substitutions and undesired side products. ncert.nic.in However, several strategies have been developed to achieve regioselectivity.

Bromination and Iodination via Diazotization-Halogenation Sequences

Diazotization of anilines, followed by a Sandmeyer-type reaction, is a classic and versatile method for introducing halogens onto an aromatic ring. This process involves the conversion of the primary aromatic amine to a diazonium salt, which can then be displaced by a halide. unacademy.com

For the synthesis of compounds like 3-Bromo-4-fluoro-2-iodoaniline, a multi-step diazotization sequence on a substituted aniline (B41778) precursor is a viable route. For instance, starting with a fluorinated aniline, one could introduce a bromine atom and then an iodine atom through sequential diazotization and halogenation steps. The order of these steps is crucial for achieving the desired regiochemistry. The Balz-Schiemann reaction is a well-known method for introducing fluorine, which involves the thermal decomposition of a diazonium fluoroborate. sci-hub.se However, for bromination and iodination, copper(I) halides are typically employed.

An improved one-pot diazotization fluoro-dediazoniation procedure using organic base-HF agents has been reported to produce fluoroarenes in high yields. sci-hub.se This method avoids the isolation of the often unstable diazonium salts. sci-hub.se

Selective Halogenation through Substrate Activation and Catalyst Control

The regioselectivity of direct halogenation can be controlled by the choice of catalyst and the nature of the substituents already present on the aniline ring. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com

Recent methodologies have focused on achieving regioselective halogenation under milder conditions. For example, copper halides in ionic liquids have been used for the para-selective chlorination and bromination of unprotected anilines. researchgate.net Another approach involves the use of a secondary amine as an organocatalyst with sulfuryl chloride as the halogen source for ortho-selective chlorination. rsc.org The oxidation of halogen anions by dimethyldioxirane (B1199080) in acidic media can also be controlled to obtain selective and mixed halogenated species. tandfonline.com

Lewis acids like ZrCl4 can catalyze the halogenation of aromatic compounds with N-halosuccinimides (NCS, NBS, NIS) with high selectivity under mild conditions. researchgate.net Furthermore, a practical procedure for the regioselective bromination of anilines has been developed using copper-catalyzed oxidative bromination with sodium bromide and sodium persulfate. thieme-connect.com

Role of Protecting Groups in Direct Halogenation of Anilines

To circumvent the high reactivity of the amino group and prevent over-halogenation, the amino group can be temporarily protected. chemistrysteps.comorganic-chemistry.org Acetylation of the amino group to form an acetanilide (B955) is a common strategy. chemistrysteps.comyoutube.com The resulting amide is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled halogenation. chemistrysteps.com The steric bulk of the acetyl group can also direct the halogen to the para position. chemistrysteps.com After the halogenation step, the protecting group can be removed by hydrolysis to regenerate the aniline. youtube.com

This strategy is crucial when synthesizing polysubstituted anilines where specific positions need to be halogenated sequentially. For example, in the synthesis of a tri-substituted aniline, protecting the amino group allows for the controlled introduction of the first halogen. Subsequent deprotection and re-protection might be necessary for further selective halogenations.

Advanced Amination of Halogenated Aryl Precursors

An alternative approach to synthesizing halogenated anilines is to introduce the amino group onto a pre-halogenated aromatic ring. This is particularly useful for synthesizing anilines with substitution patterns that are difficult to achieve through direct halogenation.

Transition-Metal-Catalyzed C–N Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann-type, Chan-Lam Couplings)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org It offers a broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of di- or tri-halogenated anilines, a di- or tri-halogenated benzene (B151609) can be coupled with an ammonia (B1221849) equivalent or a protected amine. wikipedia.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered ligands often providing the best results. wikipedia.org

Ullmann-type Reactions: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl amines from aryl halides. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols utilize ligands and can be performed under milder conditions. nih.govfrontiersin.org The Goldberg reaction, a specific type of Ullmann reaction, involves the coupling of an aniline with an aryl halide. wikipedia.org The Ullmann N-arylation has been shown to be effective for a variety of N-heterocycles and alkylamines using a CuCl/ligand catalytic system. nih.gov

Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with amines to form C-N bonds. organic-chemistry.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be carried out in air at room temperature. organic-chemistry.org The reaction is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of various anilines. organic-chemistry.orgresearchgate.net Recent developments have expanded the scope to include arylboronic acid N-methyliminodiacetic acid esters (ArBMIDA) as coupling partners. researchgate.netst-andrews.ac.uk

| Coupling Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl halides, amines | Broad substrate scope, high functional group tolerance. wikipedia.org |

| Ullmann-type Reaction | Copper | Aryl halides, amines/amides | Can be ligand-free, often requires higher temperatures. wikipedia.orgnih.gov |

| Chan-Lam Coupling | Copper | Arylboronic acids, amines | Mild conditions, often performed in air at room temperature. organic-chemistry.org |

Reductive Methodologies for Nitroaromatic Precursors to Anilines

The reduction of nitroaromatics is a fundamental and widely used method for the synthesis of anilines. youtube.comyoutube.com This approach is particularly advantageous when the desired halogenation pattern can be readily achieved on a nitrobenzene (B124822) derivative.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using H2 gas and a metal catalyst such as palladium on carbon (Pd/C) is a common and efficient method. youtube.comyoutube.com However, this method can sometimes lead to dehalogenation, especially with aryl bromides and iodides. youtube.comgoogle.com

To avoid dehalogenation, milder reducing agents are often preferred. Iron powder in the presence of an acid like hydrochloric acid (Fe/HCl) is a classic and reliable method. youtube.comyoutube.com Other metal-based systems like tin(II) chloride (SnCl2) in ethanol (B145695) are also effective. youtube.com A process using activated iron generated by Fe/HCl or Zn/FeSO4 has been shown to tolerate various functional groups, including aromatic halides. researchgate.net The use of a platinum catalyst with a heterocyclic nitrogen base has also been reported to suppress dehalogenation during the reduction of halogen-substituted aromatic nitro compounds. google.com

Amination Using Ammonia and Its Surrogates

The direct formation of a carbon-nitrogen bond to create primary anilines from aryl halides is a fundamental transformation in organic chemistry. The traditional method, nucleophilic aromatic substitution using ammonia, often requires harsh conditions, and the reactivity of the aryl halide is a significant barrier unless activated by electron-withdrawing groups. rsc.orgnih.gov Over the last few decades, metal-catalyzed reactions have emerged as a more efficient alternative. rsc.org

Palladium-catalyzed amination reactions have been developed to couple aryl halides with ammonia. nih.govresearchgate.net However, using gaseous ammonia directly can present challenges in a laboratory setting, such as catalyst inhibition and safety concerns associated with heated, sealed reaction vessels. acs.orgresearchgate.net To circumvent these issues, researchers have focused on "ammonia surrogates"—reagents that act as a source of the -NH2 group but are easier to handle. acs.orgresearchgate.net These surrogates include benzophenone (B1666685) imine, amides, carbamates, and bis(trimethylsilyl)amide. acs.org While effective, these alternatives are often more expensive than ammonia and require an additional hydrolysis or hydrogenolysis step to yield the final primary aniline. acs.org

A significant advancement involves the use of ammonium (B1175870) salts, such as ammonium sulfate, as the ammonia source in palladium-catalyzed reactions. acs.org This approach offers several benefits:

It generates a low concentration of ammonia in situ, which can reduce catalyst poisoning.

It minimizes the safety hazards of using gaseous ammonia under pressure.

It can lead to higher selectivity for the desired primary arylamine over the diarylamine byproduct, particularly in the amination of aryl chlorides and ortho-substituted aryl bromides. acs.org

The search for alternative ammonia sources remains a key area of research, aiming to balance reactivity, safety, and cost-effectiveness in the synthesis of primary amines. researchgate.net

**2.3. Multi-step Synthetic Approaches to Poly-Halogenated Anilines

Multi-step synthetic sequences are often required for the regioselective preparation of anilines bearing multiple halogen substituents, such as this compound. These strategies involve the sequential introduction and transformation of functional groups to achieve the desired substitution pattern.

A novel and highly regioselective method for halogenating electron-rich anilines involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. nih.govnih.gov This strategy leverages the unique reactivity of the N-oxide functional group to direct halogenation without the need for Lewis acids or other exotic reagents. nih.gov The process involves treating the N,N-dialkylaniline N-oxide with a thionyl halide (SOX2) at low temperatures. scispace.com

This method exhibits remarkable regioselectivity depending on the halogenating agent used:

Treatment with thionyl bromide (SOBr2) results in exclusive para-bromination of the aniline ring. nih.gov

Treatment with thionyl chloride (SOCl2) predominantly yields the ortho-chlorinated product. nih.gov

The reaction provides a practical and convenient route to a variety of halogenated anilines in good yields. nih.gov The mechanism is thought to involve a group-transfer event where the weak N-O bond is cleaved as the new C-X bond is formed, possibly through a rsc.orgrsc.org-sigmatropic rearrangement or a stepwise radical process. nih.gov

Table 1: Regioselective Halogenation of N,N-Dimethylaniline N-Oxides

| Starting N-Oxide | Reagent (SOX₂) | Major Product | Isolated Yield (%) |

| N,N-dimethylaniline N-oxide | SOCl₂ | 2-Chloro-N,N-dimethylaniline | 69% |

| N,N-dimethylaniline N-oxide | SOBr₂ | 4-Bromo-N,N-dimethylaniline | 57% |

| 3-Methoxy-N,N-dimethylaniline N-oxide | SOCl₂ | 2-Chloro-3-methoxy-N,N-dimethylaniline | 60% |

| 3-Methoxy-N,N-dimethylaniline N-oxide | SOBr₂ | 4-Bromo-3-methoxy-N,N-dimethylaniline | 52% |

| 3-Chloro-N,N-dimethylaniline N-oxide | SOCl₂ | 2,3-Dichloro-N,N-dimethylaniline | 51% |

| 3-Chloro-N,N-dimethylaniline N-oxide | SOBr₂ | 4-Bromo-3-chloro-N,N-dimethylaniline | 61% |

Data sourced from Reed et al., J Org Chem, 2018. nih.gov

Aryl iodides are crucial building blocks in synthetic chemistry, often used in cross-coupling reactions. nih.gov A highly efficient, transition-metal-free method for synthesizing aryl iodides involves the decarboxylative iodination of readily available benzoic acids using molecular iodine (I2). nih.govacs.org This approach is particularly effective for electron-rich benzoic acids and overcomes long-standing issues associated with classical Hunsdiecker-type reactions, such as poor selectivity and the need for stoichiometric silver salts. acs.org

This method can be integrated into multi-step syntheses to produce complex halogenated molecules. For instance, a halogenated aminobenzoic acid could undergo decarboxylative iodination, or a halogenated nitrobenzoic acid could be subjected to this reaction followed by reduction of the nitro group to an aniline. A patented method for preparing 2-fluoro-3-iodoaniline (B2357727) utilizes a related strategy starting with o-fluoroiodobenzene, which is first carboxylated to form 2-fluoro-3-iodo-benzoic acid. google.com This intermediate then undergoes a rearrangement reaction, followed by deprotection to yield the target aniline. google.com The thermal decarboxylation of p-aminobenzoic acid (Vitamin B10) to produce aniline is another example of this core transformation. youtube.com

Furthermore, the principle of decarboxylative functionalization has been extended to amination, where activated benzoic acids can be coupled directly with unprotected amines using a bimetallic Palladium/Copper system to form anilines. nih.gov

A classic and widely used strategy for synthesizing poly-halogenated anilines involves the manipulation of aromatic nitro compounds. researchgate.netsci-hub.st The nitro group acts as a strongly deactivating and meta-directing group in electrophilic aromatic substitution, which can be exploited to control the regioselectivity of halogenation reactions. The typical sequence involves:

Halogenation of a Nitroaromatic: An appropriate nitrobenzene derivative is subjected to electrophilic halogenation. The number and position of the installed halogens are dictated by the reaction conditions and the substituents already present on the ring. researchgate.net

Reduction of the Nitro Group: The nitro group of the resulting halogenated nitroaromatic is then reduced to a primary amino group. sci-hub.st

The reduction step is critical and requires careful selection of reagents to ensure high chemoselectivity, preserving the carbon-halogen bonds. organic-chemistry.org While the Béchamp reduction (using iron and acid) was historically significant, catalytic hydrogenation is now common. sci-hub.st Reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst are effective for selectively reducing the nitro group while leaving bromo, chloro, and iodo substituents intact. organic-chemistry.org Other systems, like an iron-based catalyst with formic acid or the use of tetrahydroxydiboron, have also been developed for the chemoselective reduction of nitroarenes to anilines under mild conditions. organic-chemistry.org

The introduction of halogens onto aromatic rings is a cornerstone of organic synthesis. researchgate.net Electrophilic aromatic substitution (EAS) is the most direct method for this transformation. youtube.com Reagents for these reactions are specific to the desired halogen:

Chlorination: Typically uses chlorine (Cl2) with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl3) or iron(III) chloride (FeCl3). youtube.com

Bromination: Employs bromine (Br2) with a catalyst such as iron(III) bromide (FeBr3). youtube.com

Iodination: Often requires an oxidizing agent, like nitric acid or hydrogen peroxide, to be used with I2 or a source like sodium iodide to generate a more potent electrophilic iodine species. youtube.comyoutube.com

In the context of synthesizing complex molecules like this compound, these halogenation reactions would be applied sequentially to a suitable aromatic precursor. The order of introduction and the directing effects of the existing substituents (e.g., an amino group, a protected amino group, or a nitro group) are crucial for achieving the correct isomer. researchgate.net

Furthermore, aniline derivatives themselves can be used as catalysts for electrophilic halogenation. Arylamines can react with N-halosuccinimides (NCS, NBS, NIS) to form an N-haloarylamine intermediate, which then acts as a selective halogen transfer agent to other aromatic compounds. nih.gov This catalytic approach highlights the versatile role of halogenated anilines and their precursors in synthetic chemistry. researchgate.netnih.gov

Chemical Reactivity and Strategic Derivatization of 3 Bromo 4 Fluoro 2 Iodoaniline

Transformations of the Primary Amino Functional Group

The primary amino group of 3-bromo-4-fluoro-2-iodoaniline is a key site for a variety of chemical modifications, enabling the introduction of diverse functionalities.

Diazotization and Subsequent Conversion to Various Aryl Functionalities

The primary amino group can be readily converted into a diazonium salt through treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazotization of anilines can also be achieved with nitrogen monoxide or nitrogen dioxide. acs.org These resulting diazonium salts are highly useful intermediates that can be transformed into a wide array of functional groups.

For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. acs.org This provides a powerful method for introducing additional diversity into the aromatic ring. While specific examples for this compound are not detailed in the provided search results, the general reactivity of anilines in diazotization reactions is a well-established principle in organic synthesis. acs.org

Formation of Amides and Other Nitrogen-Containing Derivatives

The primary amino group of this compound can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing specific side chains. For example, the reaction of an aniline (B41778) derivative with pyrazine (B50134) carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding N-aryl pyrazinamide. mdpi.com

Furthermore, the amino group can be converted into other nitrogen-containing derivatives. For instance, treatment with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding sulfonamide. ekb.eg These derivatives are often employed to modify the electronic properties of the aromatic ring or to act as directing groups in subsequent reactions.

N-Alkylation and N-Arylation Reactions

N-alkylation of anilines, particularly those with electron-withdrawing groups, can be challenging but is achievable under specific conditions. For example, the double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) has been demonstrated using a hydroxide (B78521) base. nih.gov This suggests that similar transformations may be possible with this compound, allowing for the introduction of alkyl substituents on the nitrogen atom.

N-arylation reactions, such as the Buchwald-Hartwig amination, provide a route to diarylamines. While a direct example with this compound is not available in the search results, the general methodology involves the palladium-catalyzed coupling of an amine with an aryl halide. The reactivity of the different halogens on the this compound ring would need to be considered for selective N-arylation.

Reactivity of the Halogen Substituents in Cross-Coupling Chemistries

The presence of three different halogen atoms on the aromatic ring of this compound allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-F bonds is key to this selectivity.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.govlibretexts.org In the case of this compound, the distinct reactivity of the halogens allows for selective coupling. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net

It is expected that the more reactive C-I bond would undergo Suzuki-Miyaura coupling preferentially, allowing for the selective introduction of an aryl or vinyl group at the 2-position. Subsequently, a second coupling could be performed at the C-Br bond under more forcing conditions. The C-F bond is generally unreactive under typical Suzuki-Miyaura conditions. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst often enhances the reactivity and selectivity of these transformations. researchgate.net For example, a study on 3-bromo-4-trifloyl-thiophenes showed that the choice of phosphine ligand could reverse the selectivity between the bromide and triflate groups. researchgate.net

| Coupling Partner | Catalyst/Ligand | Product | Reference |

| Aryl boronic acid | Pd(PPh₃)₄ | 2-Aryl-3-bromo-4-fluoroaniline (predicted) | researchgate.net |

| Aryl boronic acid | Pd(tBu₃P)₂ | 3-Aryl-2-iodo-4-fluoroaniline (predicted) | researchgate.net |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. organic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. researchgate.net Similar to the Suzuki-Miyaura coupling, the Negishi reaction can be applied to this compound to achieve selective C-C bond formation.

The reactivity trend of the halogens (I > Br) also holds for Negishi couplings, enabling the selective functionalization of the C-I bond. nih.gov Organozinc reagents can be prepared from the corresponding organohalides and activated zinc metal. The resulting organozinc compound can then be coupled with the aryl halide in the presence of a suitable palladium or nickel catalyst. organic-chemistry.org

| Organozinc Reagent | Catalyst | Product | Reference |

| R-ZnX | Pd(P(t-Bu)₃)₂ | 2-Alkyl/Aryl-3-bromo-4-fluoroaniline (predicted) | organic-chemistry.org |

Exploration of Other Transition-Metal-Catalyzed Cross-Couplings

The presence of three distinct halogen atoms on the aniline ring—iodine, bromine, and fluorine—opens up a wide array of possibilities for sequential and site-selective transition-metal-catalyzed cross-coupling reactions. The general reactivity trend for these halogens in palladium-catalyzed couplings is I > Br > Cl > F, a principle that allows for the strategic, stepwise introduction of different functionalities.

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the derivatization of this compound. wikipedia.orgepfl.chlibretexts.org Given the differential reactivity of the halogens, the reaction can be tuned to occur selectively at the most labile C-I bond. wikipedia.org This selectivity allows for the introduction of an alkynyl group at the 2-position while leaving the bromo and fluoro substituents intact for subsequent transformations. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orgepfl.ch For di-substituted aryl halides, such as a hypothetical 2-bromo-4-iodoquinoline, the Sonogashira coupling demonstrates a clear preference for the more reactive iodide substituent. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is instrumental in synthesizing complex aryl amines. In the context of this compound, the inherent reactivity differences of the halogens would again favor initial reaction at the C-I bond. A study on aryl iodide-selective Buchwald-Hartwig amination has shown that a variety of aryl iodides can be successfully coupled with amines while leaving aryl bromides and chlorides untouched. researchgate.net This chemoselectivity is crucial for the controlled derivatization of multi-halogenated substrates.

The following table provides a hypothetical summary of potential selective cross-coupling reactions on this compound, based on established principles of halogen reactivity.

| Coupling Reaction | Reactive Site | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Sonogashira Coupling | C-I | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 2-Alkynyl-3-bromo-4-fluoroaniline |

| Suzuki-Miyaura Coupling | C-I | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-3-bromo-4-fluoroaniline |

| Buchwald-Hartwig Amination | C-I | Amine | Pd₂(dba)₃, Ligand, Base | N-(3-Bromo-4-fluoro-2-iodophenyl)amine |

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.govnih.gov In this compound, the fluorine atom is a potential leaving group for SNAr, especially given its position relative to the other substituents. The reactivity in SNAr reactions is often influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate that forms during the reaction.

Differentiated Reactivity and Chemoselectivity Among Halogen Atoms (Bromine, Fluorine, and Iodine)

The distinct electronic and steric properties of the three halogen atoms in this compound are the foundation for its differentiated reactivity and the potential for chemoselective transformations.

In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-F bond. This hierarchy allows for selective functionalization at the iodine position without affecting the bromine or fluorine. nih.gov For example, a Sonogashira or Suzuki-Miyaura coupling can be performed selectively at the 2-position. Following this initial transformation, the reactivity of the C-Br bond can then be exploited in a subsequent cross-coupling reaction under more forcing conditions or with a different catalyst system.

Conversely, in nucleophilic aromatic substitution reactions, the C-F bond is often the most labile, especially when the ring is activated. nih.gov This is due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack, and the fact that C-F bond cleavage is typically not the rate-determining step. nih.gov

The following table summarizes the general reactivity trends of the halogens in this compound in different reaction types.

| Reaction Type | Most Reactive Halogen | Moderately Reactive Halogen | Least Reactive Halogen |

| Pd-Catalyzed Cross-Coupling | Iodine | Bromine | Fluorine |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine | Bromine/Iodine (less common) | Not applicable |

Steric and Electronic Effects on Reaction Pathways

The regioselectivity and rate of reactions involving this compound are governed by a complex interplay of steric and electronic effects.

Electronic Effects: The inductive electron-withdrawing effects of the halogens decrease in the order F > Br > I. This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The amino group at the 1-position is a strong electron-donating group via resonance, which activates the ring towards electrophilic substitution and can influence the regioselectivity of various reactions. For SNAr reactions, the presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex. In this compound, the cumulative electron-withdrawing effect of the halogens can facilitate nucleophilic attack.

Steric Effects: The steric hindrance around each halogen atom also plays a critical role. The iodine atom at the 2-position is flanked by the amino group and the bromine atom, making it sterically encumbered. The bromine atom at the 3-position is positioned between the iodine and fluorine atoms. The fluorine atom at the 4-position is the least sterically hindered of the halogens. These steric factors can influence the approach of the catalyst and the nucleophile, thereby affecting the reaction pathway. For instance, in ortho-lithiation reactions of substituted fluoroarenes, deprotonation often occurs at the position adjacent to the fluorine atom, highlighting the influence of this atom in directing reactions. epfl.ch While not a direct reaction of the title compound, this illustrates how fluorine's electronic properties can overcome steric considerations.

Applications of 3 Bromo 4 Fluoro 2 Iodoaniline As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The ortho-iodoaniline moiety is a classic precursor for a variety of cyclization reactions, enabling the formation of fused nitrogen-containing ring systems. The additional bromo and fluoro substituents offer sites for subsequent modifications, leading to highly decorated and functionally diverse molecules.

The indole (B1671886) nucleus is a ubiquitous motif in biologically active natural products and pharmaceuticals. The synthesis of indoles from o-haloanilines is a well-established strategy. nih.gov Methods such as the Larock indole synthesis, which involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne followed by cyclization, can be readily applied. For 3-Bromo-4-fluoro-2-iodoaniline, the highly reactive C-I bond is the primary site for initial coupling reactions, leaving the C-Br and C-F bonds intact for later-stage diversification. A modular, two-step approach involving a cross-coupling reaction to produce a 2-alkenylaniline, followed by an oxidative cyclization, provides direct access to N-H indoles without the need for protecting groups. nih.gov

Carbolines, which are pyrido[3,4-b]indole structures, are another critical class of heterocyclic compounds with significant pharmacological activity. nih.gov Their synthesis often relies on the construction of the pyridine (B92270) ring onto a pre-existing indole or, alternatively, the formation of the indole ring from a substituted pyridine. Using this compound, a common route would involve an initial reaction, such as a Sonogashira coupling at the iodine position, to introduce a side chain that can participate in a subsequent cyclization to form the pyridine ring of the carboline scaffold. Photostimulated cyclization of anilinohalopyridines represents a general method for accessing all four carboline regioisomers. nih.gov

Table 1: Synthetic Strategies for Heterocycle Formation

| Target Scaffold | Synthetic Method | Key Reaction Type | Starting Material Analogue | Citation |

|---|---|---|---|---|

| Indole | Larock Synthesis | Palladium-catalyzed annulation | o-Iodoaniline | nih.gov |

| Indole | Two-Step Modular Synthesis | Cross-coupling & Oxidative Cyclization | o-Haloaniline | nih.gov |

| Carboline | Pictet-Spengler Reaction | Condensation & Cyclization | Tryptamine derivative | nih.gov |

| Carboline | Photostimulated Cyclization | SRN1 Mechanism | Anilinohalopyridine | nih.gov |

Quinolines are a cornerstone of medicinal chemistry, with applications ranging from antimalarial to antimicrobial agents. nih.govnih.gov The Doebner synthesis offers a direct route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid under acidic conditions. nih.gov The use of a substituted aniline like this compound in this reaction would yield a quinoline (B57606) core heavily decorated with halogens, ripe for further functionalization. Another powerful method involves converting the aniline to a 2-alkynyl aniline, which can then be reacted with reagents like tribromofluoromethane (B1329301) under photo-irradiation to form 4-bromo-2-fluoroquinoline derivatives. google.com

Pyridopyrimidinones are fused heterocyclic systems that are of growing interest in drug discovery. Their synthesis can be achieved by constructing the pyrimidinone ring onto an existing pyridine or aniline core. For example, a general strategy involves the reaction of an aminopyridine-4-carboxylic acid with formamidine (B1211174) acetate. rsc.org By analogy, functionalizing this compound to introduce a carboxylic acid ortho to the amino group would create a suitable precursor for cyclization with a formamide (B127407) equivalent to build the pyridopyrimidinone architecture.

Precursor in the Synthesis of Pharmaceutical Intermediates and Agrochemicals

The true value of this compound lies in its role as a precursor to molecules with significant biological activity. The heterocyclic scaffolds it can generate are privileged structures in pharmacology and crop science.

Many β-carboline alkaloids exhibit a wide spectrum of pharmacological effects, including antitumor, antimicrobial, and antiviral properties. nih.govmdpi.com The ability to synthesize novel, poly-halogenated carboline derivatives from this compound opens the door to new chemical entities with potentially enhanced or novel therapeutic profiles. Similarly, quinoline derivatives are well-known for their antimicrobial activity, with some acting as DNA gyrase inhibitors. nih.govnih.gov The synthesis of novel iodo-quinolines has been shown to produce compounds active against S. epidermidis and K. pneumoniae. nih.gov

In the agrochemical sector, fluorinated anilines are critical intermediates. 4-Fluoroaniline (B128567), for instance, is a building block for herbicides and plant growth regulators. nih.gov The presence of additional halogens, as in this compound, provides a platform for developing new agrochemicals with tailored properties, such as improved efficacy, altered soil persistence, or a different spectrum of activity. Some β-carboline derivatives have also demonstrated potent fungicidal activity against pathogens like Rhizoctonia solani. mdpi.com

Table 2: Applications of Derived Heterocyclic Compounds

| Compound Class | Potential Application | Mode of Action/Example | Citation |

|---|---|---|---|

| Carboline Derivatives | Antitumor, Antimicrobial | Natural product alkaloids | nih.govmdpi.com |

| Carboline Derivatives | Fungicide | Activity against Rhizoctonia solani | mdpi.com |

| Quinoline Derivatives | Antimicrobial | DNA Gyrase Inhibition | nih.govnih.gov |

| Aniline Derivatives | Agrochemicals | Herbicide, Plant Growth Regulator | nih.gov |

| Pyrimidine Derivatives | Anticancer | Induction of apoptosis | nih.gov |

Utility in the Design and Synthesis of Functional Organic Materials

Beyond life sciences, the unique electronic properties of poly-halogenated aromatic compounds make them attractive for materials science. Functional organic materials based on π-conjugated systems are used in a variety of applications, including organic electronics. dumelelab.com

The synthesis of highly substituted indoles and other fused aromatic systems from this compound can lead to novel organic luminescent materials. The specific substitution pattern on the aromatic core directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its photophysical properties. Certain indole derivatives have been shown to be effective blue emitters, a critical component for organic light-emitting diodes (OLEDs) used in displays and lighting. A patent for organic luminescent materials highlights the importance of such structures. google.com The presence of heavy atoms like bromine and iodine can also promote intersystem crossing, a property that can be exploited in the design of phosphorescent materials or photosensitizers.

Advanced Analytical and Characterization Methodologies in Research on 3 Bromo 4 Fluoro 2 Iodoaniline

Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring

Spectroscopy is the cornerstone for the molecular-level investigation of 3-Bromo-4-fluoro-2-iodoaniline. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the types of bonds and electronic systems present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the amine (-NH₂) protons. The aromatic region would be of greatest diagnostic value. The proton at C-5 is expected to couple to the adjacent proton at C-6 and the fluorine atom at C-4, likely appearing as a doublet of doublets. The proton at C-6 would primarily show coupling to the proton at C-5, resulting in a doublet. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The chemical shifts are influenced by the electronic nature of the substituents. The carbon attached to the iodine (C-2) is expected to be significantly downfield due to the heavy atom effect, while the carbon bonded to the amino group (C-1) would also be downfield. The carbon-fluorine bond will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR.

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum provides a direct and sensitive probe. It is expected to show one primary signal, likely a doublet of doublets due to coupling with the aromatic protons at C-5 and C-3 (a smaller, four-bond coupling). This technique is highly valuable for confirming the presence and electronic environment of the fluorine substituent.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-5 | ~7.2 - 7.5 | dd, ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 Hz |

| ¹H | H-6 | ~6.8 - 7.1 | d, ³J(H-H) ≈ 8-9 Hz |

| ¹H | -NH₂ | ~4.0 - 5.0 | br s |

| ¹³C | C-1 (-NH₂) | ~145 - 148 | |

| ¹³C | C-2 (-I) | ~90 - 95 | |

| ¹³C | C-3 (-Br) | ~110 - 115 | |

| ¹³C | C-4 (-F) | ~155 - 160 | d, ¹J(C-F) ≈ 240-250 Hz |

| ¹³C | C-5 | ~125 - 128 | d, ²J(C-F) ≈ 20-25 Hz |

| ¹³C | C-6 | ~118 - 121 | d, ³J(C-F) ≈ 8-10 Hz |

Mass Spectrometry (MS, HRMS, LC/MS/MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

Standard MS: In electron ionization (EI) mass spectrometry, the compound would exhibit a characteristic molecular ion peak. A crucial diagnostic feature would be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M and M+2), immediately confirming the presence of a single bromine atom. The monoisotopic molecular weight is approximately 315.9 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula (C₆H₄BrFIN), distinguishing it from any other combination of atoms that might have the same nominal mass.

LC/MS/MS: Tandem mass spectrometry, often coupled with liquid chromatography (LC), is used to study the fragmentation pathways of the molecule. After isolation of the molecular ion, collision-induced dissociation (CID) would likely lead to characteristic losses of the substituents. Expected fragmentations include the loss of an iodine radical (·I, 127 Da) or a bromine radical (·Br, 79/81 Da), which are common fragmentation pathways for aryl halides.

Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z Value | Notes |

|---|---|---|---|

| MS | [M]⁺ | 316, 318 | Shows characteristic M/M+2 isotopic pattern for one bromine atom. |

| HRMS | [M+H]⁺ | 316.8621 | Calculated for C₆H₅BrFIN⁺. Provides confirmation of elemental formula. |

| MS/MS | [M-I]⁺ | 189, 191 | Fragmentation corresponding to the loss of the iodine atom. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. nih.govnih.govresearchgate.net

IR Spectroscopy: The IR spectrum would be dominated by bands corresponding to the amine and aromatic functionalities. Key expected absorptions include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂).

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: A signal in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong absorption band typically found between 1100-1250 cm⁻¹.

C-Br and C-I Stretching: These vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While N-H and C-F bonds are strong IR absorbers, the vibrations of the heavier, more polarizable C-Br and C-I bonds are expected to give rise to strong signals in the Raman spectrum, making it particularly useful for confirming the presence of these halogens. nih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | IR | Characteristic of a primary amine. |

| N-H Symmetric Stretch | 3350 - 3400 | IR | Characteristic of a primary amine. |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman | Multiple bands expected. |

| N-H Scissoring | 1600 - 1640 | IR | Bending vibration of the amine group. |

| C-N Stretch | 1250 - 1350 | IR | |

| C-F Stretch | 1100 - 1250 | IR | Expected to be a strong absorption. |

| C-Br Stretch | 550 - 650 | IR, Raman | Stronger signal expected in Raman. |

UV-Visible Spectroscopy for Electronic Transitions in Research Contexts

UV-Visible spectroscopy measures the electronic transitions within a molecule. For anilines, the spectrum is characterized by π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons on the nitrogen atom. nist.govnih.gov The presence of multiple halogens, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to simpler anilines like 4-fluoroaniline (B128567) or 4-bromoaniline. This technique is particularly useful for monitoring reaction progress if the chromophore changes significantly, or for quantitative analysis using the Beer-Lambert law.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities.

Flash Column Chromatography for Isolation

Flash column chromatography is the standard method for purifying multigram quantities of compounds in a research setting. youtube.com For this compound, a normal-phase setup using silica (B1680970) gel as the stationary phase would be appropriate.

The process involves:

Solvent System Selection: A suitable mobile phase is first determined using thin-layer chromatography (TLC). A common solvent system for anilines is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate. rochester.edu The ideal ratio is one that gives the target compound an Rf value of approximately 0.2-0.3.

Column Packing: A glass column is packed with silica gel slurried in the non-polar solvent.

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent) and carefully loaded onto the top of the silica bed.

Elution: The mobile phase is passed through the column using positive pressure. Due to the basic nature of the aniline's amino group, it can sometimes interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), is often added to the eluent. rochester.edu This deactivates the acidic sites on the silica, resulting in sharper peaks and better purification.

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.

This technique is crucial for obtaining a high-purity sample of this compound, which is a prerequisite for accurate spectroscopic analysis and further use in synthesis.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromoaniline |

| 4-Fluoroaniline |

| 4-Iodoaniline |

| Triethylamine |

| Hexane |

| Heptane |

| Ethyl acetate |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and purification of halogenated anilines due to its high resolution, sensitivity, and adaptability. oup.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method is adept at separating complex mixtures of halogenated anilines without the need for derivatization, which is often a requirement in gas chromatography. oup.com

Analytical Applications:

In analytical HPLC, the goal is to identify and quantify the components of a mixture. A standard setup for the analysis of halogenated anilines typically involves a C18 bonded phase column. oup.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. oup.comsielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to achieve optimal separation of compounds with varying polarities. oup.com

Detection is commonly achieved using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. oup.com For enhanced sensitivity, especially for trace analysis, an electrochemical detector can be utilized. oup.com The choice of detector and specific chromatographic conditions can be tailored to the specific requirements of the analysis.

A typical HPLC method for the analytical determination of halogenated anilines is detailed in the interactive table below.

| Parameter | Condition | Rationale |

| Column | C18, 5 µm particle size | Provides good retention and separation for non-polar to moderately polar compounds like halogenated anilines. oup.com |

| Mobile Phase | Acetonitrile and Water/Buffer | A common mobile phase for reversed-phase chromatography, allowing for a wide range of polarities to be explored. sielc.com |

| Elution | Gradient | Optimizes separation for complex mixtures containing compounds with different retention times. oup.com |

| Flow Rate | 1.0 - 2.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. oup.com |

| Detection | UV at 254 nm or Electrochemical | UV detection is broadly applicable for aromatic compounds, while electrochemical detection offers higher sensitivity for specific analytes. oup.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature can influence retention times and selectivity; controlled temperature ensures reproducibility. chromforum.org |

Preparative Purposes:

The principles of analytical HPLC can be scaled up for preparative applications, where the objective is to isolate and purify a target compound from a mixture. sielc.com Preparative HPLC employs larger columns and higher flow rates to handle larger sample volumes. youtube.com The goal is to collect the fraction containing the purified this compound as it elutes from the column. The collected fractions can then be concentrated to yield the pure compound. This technique is crucial in synthetic chemistry for obtaining high-purity materials for subsequent research or applications. youtube.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Studies

While no specific research findings on the X-ray crystal structure of this compound are publicly available, the technique of X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. xray.cz Should single crystals of sufficient quality be obtained, this powerful analytical tool could provide invaluable information about the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate its crystal packing. xray.cz

The analysis of crystal structures of related halogenated compounds reveals the significant role of intermolecular forces such as hydrogen bonds and halogen bonds in their solid-state assembly. researchgate.netacs.org For this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The amine (-NH2) group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules.

Halogen Bonding: The iodine and bromine atoms, and to a lesser extent the fluorine atom, can participate in halogen bonding, where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. rsc.org These interactions can be significant in directing the crystal packing. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 2 Iodoaniline

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like 3-Bromo-4-fluoro-2-iodoaniline. These calculations provide insights into the optimized molecular geometry, bond lengths, and bond angles. For related haloanilines, DFT methods such as B3LYP have been used to compute key electronic descriptors. chemrxiv.orgresearchgate.nettci-thaijo.org

Key parameters typically derived from DFT calculations include:

Total Energy: Indicates the stability of the molecule.

HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Analogous Haloanilines

| Property | m-Fluoroaniline chemrxiv.orgresearchgate.net | m-Iodoaniline chemrxiv.orgresearchgate.net |

| HOMO Energy (eV) | Not specified | Not specified |

| LUMO Energy (eV) | Not specified | Not specified |

| Energy Gap (eV) | Not specified | Not specified |

| Dipole Moment (D) | Not specified | Not specified |

Note: Specific values for this compound are not available in the cited literature.

Molecular Orbital Analysis and Hyperconjugation Studies (e.g., Natural Bond Orbital Analysis)

Molecular orbital analysis, including the examination of frontier molecular orbitals (HOMO and LUMO), is essential for understanding a molecule's reactivity towards electrophiles and nucleophiles. researchgate.net The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region points to sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugation—the stabilizing interactions resulting from electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. In a molecule like this compound, NBO analysis would reveal the interactions between the lone pairs of the nitrogen, fluorine, bromine, and iodine atoms and the aromatic ring's π-system. These interactions significantly influence the molecule's electronic properties and reactivity. Research on similar compounds, like 4-bromoanilinium perchlorate, has employed NBO analysis to understand electron delocalization. semanticscholar.org

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transition states. For reactions involving this compound, computational methods could be used to model the step-by-step pathway of a transformation, calculating the energies of reactants, intermediates, transition states, and products.

This type of analysis helps in understanding the feasibility of a proposed mechanism and the factors controlling the reaction rate. While no specific reaction mechanisms involving this compound have been computationally modeled in the available literature, the general approach is well-established in organic chemistry. chemrxiv.org

Prediction of Regioselectivity and Chemoselectivity in Transformations

The presence of three different halogen substituents (Bromo, Fluoro, Iodo) and an amino group on the aniline (B41778) ring makes the prediction of regioselectivity and chemoselectivity in chemical transformations a complex challenge. Computational chemistry offers tools to predict the most likely sites of reaction.

Regioselectivity: The varying electronic effects (inductive and resonance) of the fluorine, bromine, and iodine atoms, along with the amino group, will direct incoming reagents to specific positions on the aromatic ring. Molecular electrostatic potential (MEP) maps, which can be generated through DFT calculations, are often used to predict reactive sites. chemrxiv.orgresearchgate.net Regions of negative electrostatic potential are indicative of sites susceptible to electrophilic attack.

Chemoselectivity: In reactions where multiple functional groups could react, computational modeling can help predict which group is more likely to be transformed. For instance, in metal-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-I bonds would be a key question. Computational models can predict the activation energies for the oxidative addition of a metal catalyst to each of these bonds, thereby predicting the chemoselective outcome.

While predictive models for regioselectivity are a significant area of research in computational chemistry, specific applications to this compound have not been found. rsc.org

Future Research Directions and Emerging Challenges in the Chemistry of 3 Bromo 4 Fluoro 2 Iodoaniline

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future research must focus on developing more direct and efficient synthetic routes to 3-Bromo-4-fluoro-2-iodoaniline and its derivatives. This includes:

C-H Activation/Halogenation: Investigating late-stage, regioselective C-H activation and halogenation of simpler aniline (B41778) precursors could provide a more convergent and atom-economical approach compared to classical methods that build the molecule piece by piece.

Flow Chemistry: Utilizing continuous flow reactors can offer improved control over reaction parameters (temperature, pressure, mixing), potentially enhancing yields and selectivity in halogenation or other functionalization reactions. This can also improve safety when handling hazardous reagents.

Minimizing Protecting Groups: Developing synthetic strategies that avoid the use of protecting groups for the amine functionality would significantly improve the atom and step economy. This might involve exploring chemoselective reaction conditions that leave the amino group intact.

A comparison of a hypothetical traditional synthesis versus a more sustainable approach is outlined below.

| Feature | Traditional Pathway | Ideal Sustainable Pathway |

| Starting Material | Multi-substituted benzene (B151609) derivative | Simple, readily available aniline or fluoroaniline |

| Key Steps | Multiple steps: nitration, reduction, diazotization, sandmeyer reactions, protection/deprotection | Single or few steps: Direct C-H halogenation |

| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic systems, safer halogen sources |

| Atom Economy | Low to Moderate | High |

| Waste Generation | High (byproducts, solvent, spent reagents) | Low |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The presence of three different halogens (F, Br, I) on the aniline ring presents a significant challenge and opportunity for selective functionalization. The reactivity of organohalides in common cross-coupling reactions, such as Suzuki or Sonogashira couplings, generally follows the trend I > Br > Cl >> F. nih.gov This inherent reactivity difference can be exploited for sequential, site-selective modifications.

However, achieving high selectivity can be challenging, and future research should explore novel catalytic systems to precisely control which C-X bond reacts.

Ligand-Controlled Selectivity: As demonstrated in other polyhalogenated systems, the choice of phosphine (B1218219) ligand in a palladium-catalyzed reaction can invert the expected reactivity order. researchgate.net For instance, bulky, electron-rich ligands might favor reaction at the C-Br bond over the C-I bond under specific conditions. researchgate.net Systematic screening of ligand libraries is crucial.

Dual-Catalysis: Employing two different catalyst systems in one pot could enable the selective functionalization of two different halogen sites in a single operation. For example, a palladium catalyst could target the C-I bond, while a nickel or copper catalyst could be designed to react selectively with the C-Br bond.

Photoredox Catalysis: Light-driven catalytic cycles can offer unique reactivity profiles and selectivities that are not accessible through traditional thermal methods. nih.gov Exploring photoredox-mediated cross-couplings could unlock new pathways for functionalizing this compound.

| Target Bond | Catalyst System | Potential Reaction | Key Challenge |

| C-I | Pd(PPh₃)₄, PdCl₂(dppf) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Achieving 100% selectivity over C-Br activation. nih.gov |

| C-Br | Pd(tBu₃P)₂, Ni(cod)₂ with specialized ligands | Suzuki, Negishi | Overcoming the higher reactivity of the C-I bond. researchgate.net |

| C-F | Ni or Pd with N-heterocyclic carbene (NHC) ligands | C-F activation/borylation | Extremely challenging due to the high C-F bond strength. |

| C-H | Pd(OAc)₂, Rh(III) catalysts | Direct arylation | Achieving regioselectivity on a highly substituted ring. |

Uncovering Unprecedented Reactivity and Functionalization Strategies

The unique electronic environment of this compound, shaped by the interplay of the electron-donating amino group and the electron-withdrawing halogens, may lead to unexpected reactivity.

Future investigations could focus on:

Halogen Dance Reactions: In some polyhalogenated aromatics, a halogen atom can migrate to a different position on the ring under the influence of a strong base. Exploring the possibility of a "halogen dance" with this substrate could provide access to novel isomers that are difficult to synthesize through other means.

Benzyne (B1209423) Formation: Selective deprotonation and elimination could potentially generate highly reactive benzyne intermediates, which could then be trapped with various dienophiles to construct complex polycyclic structures. The regioselectivity of benzyne formation would be a critical area of study.

Directed Ortho-Metalation (DoM): The amino group could potentially direct metalating agents (like organolithium reagents) to the C6 position. Trapping the resulting organometallic intermediate with electrophiles would offer a powerful method for introducing a fourth substituent with high regiocontrol, although chemoselectivity with respect to the halogens would be a major challenge.

Integration into Advanced Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. nih.govorganic-chemistry.org Aniline derivatives are common components in many named MCRs, including the Ugi, Passerini, and Povarov reactions. nih.govresearchgate.net

The integration of this compound into such reactions is a promising, yet underexplored, research avenue.

Diversity-Oriented Synthesis: Using this aniline as a building block in established MCRs could rapidly generate libraries of complex molecules. The three halogen atoms would serve as latent functional handles for subsequent diversification, allowing for the creation of a vast array of structurally distinct compounds.

Novel MCR Development: The specific steric and electronic properties of this compound might enable it to participate in entirely new MCRs. Research could focus on discovering new reaction cascades that leverage its unique substitution pattern to produce novel heterocyclic scaffolds. For example, a reaction could be designed where an initial imine formation is followed by an intramolecular cyclization involving one of the halogen substituents. acs.orgnih.gov

The table below lists several MCRs where this aniline could potentially be employed.

| Reaction Name | Reactants | Resulting Scaffold | Potential for Diversification |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline | Halogens on the quinoline (B57606) core available for cross-coupling. researchgate.net |

| Strecker Synthesis | Aniline (as amine source), Aldehyde, Cyanide source | α-Aminonitrile | Halogenated phenylglycine derivatives. |

| Ugi Reaction | Aniline (as amine), Aldehyde, Isocyanide, Carboxylic Acid | α-Acylaminocarboxamide | Highly decorated peptide mimetics with multiple points for late-stage functionalization. |

| Bucherer-Bergs | Aniline (as amine source), Ketone, Cyanide, Ammonium (B1175870) Carbonate | Hydantoin (B18101) | Functionalized hydantoin rings for medicinal chemistry. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of advanced materials, agrochemicals, and pharmaceutical agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.